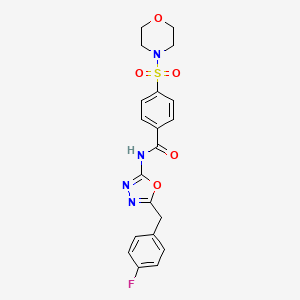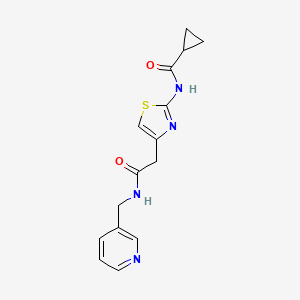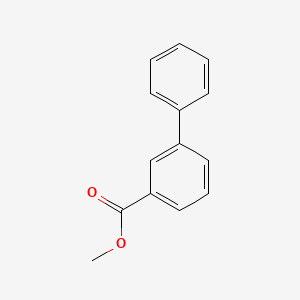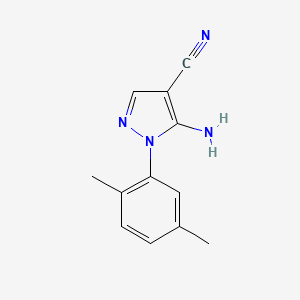![molecular formula C16H17NOS B2661256 (2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 549541-61-9](/img/structure/B2661256.png)
(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and an isopropyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The reaction between an appropriate amine and an acyl chloride or anhydride forms the amide bond.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Isopropyl Substitution: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Alkylated or acylated derivatives of the phenyl or thiophene rings.
Scientific Research Applications
(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[4-(methyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a methyl group instead of an isopropyl group.
(2E)-N-[4-(ethyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with an ethyl group instead of an isopropyl group.
(2E)-N-[4-(tert-butyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide can influence its physical and chemical properties, such as solubility, stability, and reactivity. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-N-(4-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12(2)13-5-7-14(8-6-13)17-16(18)10-9-15-4-3-11-19-15/h3-12H,1-2H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBILEVSRDRXLX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2661173.png)

![N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B2661175.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide](/img/structure/B2661177.png)

![1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane](/img/structure/B2661180.png)
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661181.png)

![[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2661186.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2661187.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2661189.png)
![3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2661190.png)
![11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2661191.png)

